molecular formula C13H18N2O B2889117 1-Benzylpiperidine-3-carboxamide CAS No. 94379-05-2

1-Benzylpiperidine-3-carboxamide

Cat. No. B2889117
CAS RN: 94379-05-2
M. Wt: 218.3
InChI Key: QKDBCVUPRORMPD-UHFFFAOYSA-N
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Patent
US08338142B2

Procedure details

Cupriavidus sp. KNK-J915 stain (FERN BP-10739) was inoculated in a medium (glycerol 1.0%, peptone 0.5%, malt extract 0.3%, yeast extract 0.3%, isovaleronitrile 0.1%, pH 7.0) sterilized in a Sakaguchi flask, and stirred and cultivated at 30° C. for 72 hours. After completion of the cultivation, the bacterial cells were collected by centrifugal separation, and suspended in 100 mM phosphate buffer (pH 7.0) to obtain a 20-fold concentrated bacterial cell suspension. To the bacterial cell suspension (100 ml), racemic 1-benzylnipecotamide (5 g) was added. The pH of the solution was adjusted to 7 using NaOH, and then the mixture was shaken at 30° C. for 60 hours. After completion of the reaction, solid substance such as bacterial cells was removed by centrifugal separation from the reaction mixture, and the pH of the mixture was adjusted to 10.0 using NaOH. The mixture was stirred at room temperature for 1 hour, and then precipitated crystal was filtrated to obtain 2.4 g of (R)-1-benzylnipecotamide. The compound was analyzed by the method of Example 1; as a result, the optical purity was 99.8% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:16][CH2:15][CH2:14][CH:10]([C:11]([NH2:13])=[O:12])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH2:1]([N:8]1[CH2:16][CH2:15][CH2:14][C@@H:10]([C:11]([NH2:13])=[O:12])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(=O)N)CCC1
Name
suspension
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
KNK-J915 stain (FERN BP-10739) was inoculated in a medium (glycerol 1.0%, peptone 0.5%, malt extract 0.3%, yeast extract 0.3%, isovaleronitrile 0.1%, pH 7.0)
CUSTOM
Type
CUSTOM
Details
After completion of the cultivation, the bacterial cells were collected by centrifugal separation
CUSTOM
Type
CUSTOM
Details
to obtain a 20-fold concentrated bacterial cell suspension
STIRRING
Type
STIRRING
Details
the mixture was shaken at 30° C. for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, solid substance such as bacterial cells
CUSTOM
Type
CUSTOM
Details
was removed by centrifugal separation from the reaction mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated crystal
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@H](C(=O)N)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.